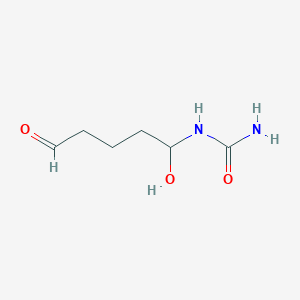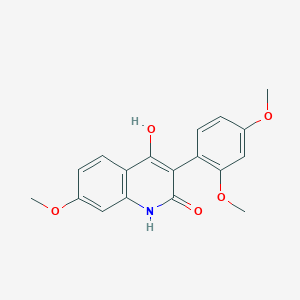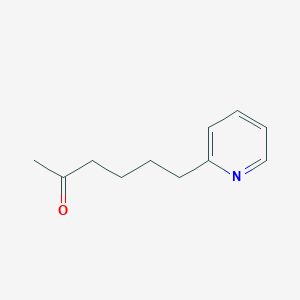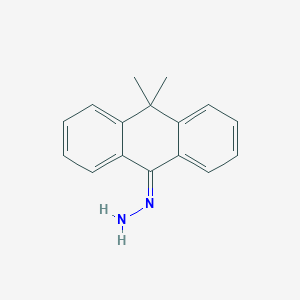![molecular formula C20H16N2S2 B14358022 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline CAS No. 91234-72-9](/img/structure/B14358022.png)
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a disulfide linkage between two quinoline moieties, which can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline typically involves the formation of the quinoline core followed by the introduction of the disulfide linkage. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
The disulfide linkage can be introduced through the reaction of thiol groups with oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the above-mentioned synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Catalysts: Acid catalysts for Friedländer and Skraup synthesis.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various functionalized quinoline derivatives.
科学的研究の応用
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline involves its interaction with various molecular targets. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The quinoline moiety can interact with DNA, enzymes, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
7-Methylquinoline: A simpler quinoline derivative with similar core structure but lacking the disulfide linkage.
8-Methylquinoline: Another quinoline derivative with a methyl group at a different position.
5,7-Dichloro-8-hydroxy-2-methylquinoline: A quinoline derivative with additional chlorine and hydroxyl groups.
Uniqueness
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline is unique due to its disulfide linkage, which imparts distinct redox properties and potential biological activities not found in simpler quinoline derivatives.
特性
CAS番号 |
91234-72-9 |
|---|---|
分子式 |
C20H16N2S2 |
分子量 |
348.5 g/mol |
IUPAC名 |
5-methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C20H16N2S2/c1-13-8-10-17(19-16(13)6-4-12-22-19)23-24-20-14(2)7-9-15-5-3-11-21-18(15)20/h3-12H,1-2H3 |
InChIキー |
FTMYBKIWHKZDEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=NC2=C(C=C1)SSC3=C(C=CC4=C3N=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)


![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)



![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
